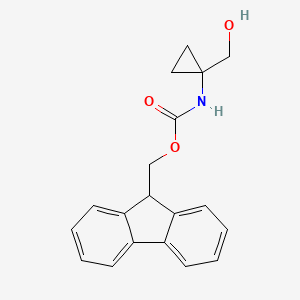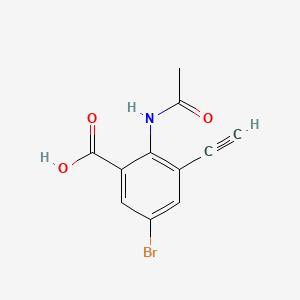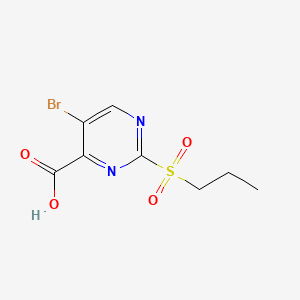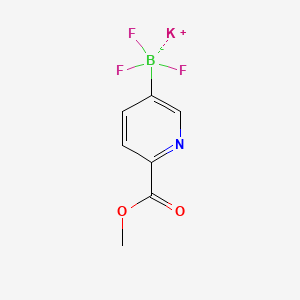![molecular formula C8H16ClNO2 B13470650 7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)
7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-3-oxabicyclo[331]nonan-9-olhydrochloride is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a cyclic ether in the presence of a strong acid to facilitate the formation of the bicyclic structure. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a scale suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride
- 3-Oxabicyclo[3.3.1]nonan-9-amine
Uniqueness
Compared to similar compounds, 7-Amino-3-oxabicyclo[331]nonan-9-olhydrochloride stands out due to its specific functional groups and the presence of an oxygen atom within the bicyclic structure
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
7-amino-3-oxabicyclo[3.3.1]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-1-5-3-11-4-6(2-7)8(5)10;/h5-8,10H,1-4,9H2;1H |
Clave InChI |
SMGFACNPYQXRDP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2COCC1C2O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13470569.png)



![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanol](/img/structure/B13470601.png)
![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
![Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate](/img/structure/B13470616.png)



![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)


![7-Bromo-4,5-dihydronaphtho[1,2-d]isoxazole](/img/structure/B13470663.png)
